(butan-2-yl)[(1R)-1-phenylethyl]amine
CAS No.: 1344960-74-2
Cat. No.: VC3080368
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol
* For research use only. Not for human or veterinary use.
![(butan-2-yl)[(1R)-1-phenylethyl]amine - 1344960-74-2](/images/structure/VC3080368.png)
Specification
CAS No. | 1344960-74-2 |
---|---|
Molecular Formula | C12H19N |
Molecular Weight | 177.29 g/mol |
IUPAC Name | N-[(1R)-1-phenylethyl]butan-2-amine |
Standard InChI | InChI=1S/C12H19N/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3/t10?,11-/m1/s1 |
Standard InChI Key | PXWVXIBJJNDWLW-RRKGBCIJSA-N |
Isomeric SMILES | CCC(C)N[C@H](C)C1=CC=CC=C1 |
SMILES | CCC(C)NC(C)C1=CC=CC=C1 |
Canonical SMILES | CCC(C)NC(C)C1=CC=CC=C1 |
Introduction
Chemical and Physical Properties
(butan-2-yl)[(1R)-1-phenylethyl]amine is a secondary amine featuring a well-defined stereochemical configuration. Its structural characteristics and fundamental properties are summarized in Table 1.
Table 1: Basic Properties of (butan-2-yl)[(1R)-1-phenylethyl]amine
Property | Value |
---|---|
CAS Number | 1344960-74-2 |
Molecular Formula | C12H19N |
Molecular Weight | 177.29 g/mol |
IUPAC Name | N-[(1R)-1-phenylethyl]butan-2-amine |
InChI | InChI=1S/C12H19N/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3/t10?,11-/m1/s1 |
InChI Key | PXWVXIBJJNDWLW-RRKGBCIJSA-N |
The compound's structure features a phenyl ring attached to a chiral carbon (C-1) bearing a methyl group, with the nitrogen atom connected to a butan-2-yl group. The (1R) configuration at the phenylethyl carbon creates a specific three-dimensional arrangement that is crucial for its stereochemical behavior in reactions. The purity of commercially available (butan-2-yl)[(1R)-1-phenylethyl]amine is typically around 95%, making it suitable for most research applications.
Synthesis Methods
Several methodologies have been developed for the synthesis of chiral amines like (butan-2-yl)[(1R)-1-phenylethyl]amine, with a particular focus on achieving high stereoselectivity.
Transition-Metal Catalyzed Approaches
Transition-metal catalyzed synthesis represents one of the most effective routes to preparing this compound with high stereochemical purity. Modern approaches include:
Table 2: Transition-Metal Catalyzed Synthesis Methods
The rhodium-catalyzed approaches often involve hydroaminomethylation of vinyl arenes with secondary amines, which can yield 3,3-diarylpropylamines with excellent selectivities (n:i up to 99:1) . For the specific synthesis of (butan-2-yl)[(1R)-1-phenylethyl]amine, these methods can be modified to use appropriate starting materials.
Enantioselective Synthesis Methods
Recent advances in enantioselective synthesis have provided additional routes to prepare chiral amines with high stereochemical control:
"Chiral amines are key structural motifs present in a wide variety of natural products, drugs, and other biologically active compounds," notes a comprehensive review on enantioselective synthesis . The review highlights several effective catalytic systems including:
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Ruthenium-diamine catalysts for asymmetric hydrogenation achieving >99% ee
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Iridium-catalyzed asymmetric hydrogenation of N-aryl imines
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Palladium-catalyzed asymmetric hydrogenation using P-stereogenic diphosphine ligands
These methods can be adapted specifically for the synthesis of (butan-2-yl)[(1R)-1-phenylethyl]amine by selecting appropriate precursors and reaction conditions.
Applications in Research and Industry
(butan-2-yl)[(1R)-1-phenylethyl]amine has demonstrated versatility across multiple applications in both research and industrial settings.
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis, particularly in reactions where stereochemical control is essential. Its applications include:
Biocatalytic Reductive Amination
(butan-2-yl)[(1R)-1-phenylethyl]amine can be employed in biocatalytic reductive amination reactions, which are increasingly important in green chemistry approaches. These reactions typically utilize enzymes to catalyze the formation of amines from carbonyl compounds and amines with high stereoselectivity.
Synthesis of Optically Active Schiff Base Ligands
The compound plays a significant role in the synthesis of optically active Schiff base ligands. These ligands are crucial components of many asymmetric catalysts used in stereoselective transformations. The defined stereochemistry of the (1R)-phenylethyl portion confers specific three-dimensional properties to the resulting Schiff bases.
Asymmetric Reductive Amination
In asymmetric reductive amination processes, (butan-2-yl)[(1R)-1-phenylethyl]amine can serve as either a substrate or a catalyst component, contributing to the stereochemical control of the reaction.
Pharmaceutical and Agricultural Applications
The importance of (butan-2-yl)[(1R)-1-phenylethyl]amine extends to pharmaceutical and agricultural chemistry:
Table 3: Pharmaceutical and Agricultural Applications
Application Area | Role of Compound | Example Products |
---|---|---|
Pharmaceutical Synthesis | Chiral building block | APIs with defined stereochemistry |
Pharmaceutical Intermediates | Precursor in multi-step synthesis | Complex drug molecules |
Agricultural Chemistry | Precursor for chiral pesticides | Stereoselective agrochemicals |
Short-chain chiral amines like (butan-2-yl)[(1R)-1-phenylethyl]amine have widespread applications as precursors in the synthesis of pharmaceuticals and agricultural chemicals where stereochemical control is critical for biological activity.
Carbon Capture Applications
An emerging application area for amine compounds like (butan-2-yl)[(1R)-1-phenylethyl]amine is in carbon capture and storage technologies. Amine-based materials have demonstrated effectiveness for CO2 capture, with the structural features of this compound potentially offering advantages in binding properties and selectivity.
Structure-Activity Relationships
Understanding the relationship between the structure of (butan-2-yl)[(1R)-1-phenylethyl]amine and its chemical behavior provides insights into its effectiveness in various applications.
Comparison with Structurally Related Compounds
Several structurally related compounds provide insights into how subtle structural modifications affect chemical and physical properties:
Table 4: Comparison with Related Compounds
The phenylethyl moiety appears consistently across these structures, highlighting its importance as a structural element in chiral amine chemistry. The (1R) configuration specifically confers defined stereochemical properties that are exploited in asymmetric synthesis applications.
Stereochemical Influence on Reactivity
The defined stereochemistry at the (1R)-1-phenylethyl position creates a specific three-dimensional environment around the nitrogen atom that influences how the molecule interacts with other chiral entities such as enzymes, catalysts, or chiral reactants. This stereochemical influence can be leveraged to achieve:
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Face-selective additions to prochiral substrates
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Diastereoselective transformations through chiral induction
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Enantioselective catalysis when incorporated into chiral ligand systems
Synthetic Chemistry Applications
Research indicates that (butan-2-yl)[(1R)-1-phenylethyl]amine has found particular utility in various synthetic transformations.
Role in Transition-Metal Catalyzed Reactions
In transition-metal catalyzed reactions, chiral amines like (butan-2-yl)[(1R)-1-phenylethyl]amine can function as ligands or as substrates. The review on transition-metal catalyzed synthesis highlights that "modern transition-metal catalyzed approaches to alkylamine synthesis and their functionalization" have become increasingly important tools for synthetic chemists .
Applications in Asymmetric Synthesis
A significant application of (butan-2-yl)[(1R)-1-phenylethyl]amine is in asymmetric synthesis, particularly in:
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Stereoselective alkylation reactions
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Asymmetric reduction processes
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Enantioselective carbon-carbon bond formations
Research in "Recent Advances in the Enantioselective Synthesis of Chiral Amines" highlights the importance of compounds like (butan-2-yl)[(1R)-1-phenylethyl]amine in developing new methodologies for asymmetric synthesis .
Applications in Complex Molecule Synthesis
The utility of (butan-2-yl)[(1R)-1-phenylethyl]amine extends to the synthesis of complex molecules, including:
Table 5: Complex Molecule Synthesis Applications
Target Molecule Type | Role of Compound | Synthetic Advantage |
---|---|---|
Heterocyclic compounds | Chiral building block | Stereocontrol in ring formation |
Peptide-like structures | Component in coupling reactions | Controlled stereochemistry at multiple centers |
Complex natural products | Intermediate in total synthesis | Strategic introduction of chirality |
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